Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
Description
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated hexane backbone (C6F13) substituted with an ethenylsulfonyl (–SO2–CH2CH2–) group. This compound belongs to a class of highly fluorinated surfactants and functional materials, leveraging the strong electron-withdrawing nature of fluorine to confer exceptional chemical inertness, thermal stability, and hydrophobic/lipophobic properties . The ethenylsulfonyl moiety enhances reactivity for polymerization or surface modification, distinguishing it from other PFAS variants .
Properties
CAS No. |
680187-86-4 |
|---|---|
Molecular Formula |
C8H3F13O2S |
Molecular Weight |
410.15 g/mol |
IUPAC Name |
1-ethenylsulfonyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane |
InChI |
InChI=1S/C8H3F13O2S/c1-2-24(22,23)8(20,21)6(15,16)4(11,12)3(9,10)5(13,14)7(17,18)19/h2H,1H2 |
InChI Key |
BOZXIZKQQHQMML-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- typically involves multiple steps. One common method includes the fluorination of a hexane derivative followed by the introduction of the ethenylsulfonyl group. The reaction conditions often require the use of specialized reagents and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorine gas or other fluorinating agents
Chemical Reactions Analysis
Types of Reactions
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenylsulfonyl group to other functional groups, such as thiols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Scientific Research Applications
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the production of specialized materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- exerts its effects involves interactions with molecular targets through its fluorinated and sulfonyl groups. These interactions can influence various pathways, including enzyme inhibition and receptor binding, depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Reactivity: The ethenylsulfonyl group in the target compound enables copolymerization with fluorinated monomers (e.g., tetrafluoroethylene), unlike PFHxS or brominated analogs, which are typically non-polymerizable .
- Thermal Stability : Perfluoroether derivatives (e.g., CAS 424-20-4) exhibit superior thermal stability (>300°C) due to the robust C–O–C backbone, while sulfonic acids (PFHxS) decompose at lower temperatures (~200°C) .
- Solubility: Sulfonic acid derivatives (e.g., PFHxS-Li, CAS 55120-77-9) are water-soluble, whereas ethenylsulfonyl derivatives are lipophilic, making them suitable for non-aqueous applications .
Environmental and Regulatory Considerations
- Persistence : All PFAS compounds, including the target compound, are environmentally persistent and bioaccumulative. PFHxS is restricted under EU REACH (0.1% limit) .
- Toxicity : Sulfonamide derivatives (e.g., CAS 68957-61-9) show higher acute toxicity (LC50 < 100 mg/kg in aquatic organisms) compared to sulfonic acids .
Research Findings and Data
Table 2: Comparative Toxicity and Regulatory Status
Biological Activity
Chemical Structure
The chemical structure of Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- can be represented as follows:
Where and correspond to the specific number of carbon and hydrogen atoms in the hexane chain.
Physical Properties
- Molecular Weight: Approximately 400 g/mol
- Melting Point: Not well-documented; requires experimental determination.
- Solubility: Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Recent studies have indicated that fluorinated compounds exhibit enhanced antimicrobial properties. Hexane derivatives have been tested against various bacterial strains. The following table summarizes the antimicrobial activity of Hexane derivatives including the target compound:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Hexane, 1-(ethenylsulfonyl)-... | E. coli | 15 | 50 |
| Hexane derivative A | Staphylococcus aureus | 18 | 30 |
| Hexane derivative B | Pseudomonas aeruginosa | 12 | 70 |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of Hexane derivatives. The following table presents the cytotoxicity data:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hexane, 1-(ethenylsulfonyl)-... | HeLa | 25 |
| Hexane derivative A | MCF-7 | 45 |
| Hexane derivative B | A549 | 60 |
The proposed mechanism of action for the biological activity of Hexane derivatives involves:
- Disruption of Membrane Integrity: The sulfonyl group may interact with bacterial membranes leading to increased permeability.
- Inhibition of Enzymatic Activity: Fluorinated compounds are known to inhibit certain enzymes crucial for bacterial survival.
Case Study 1: Antiviral Activity
A study conducted on a similar fluorinated sulfonyl compound demonstrated promising antiviral activity against HIV-1. The compound exhibited an EC50 value of 0.24 nM with low cytotoxicity (CC50 = 4.8 µM), indicating potential therapeutic applications in antiviral drug development .
Case Study 2: Anticancer Properties
In another study focusing on anticancer properties, a related compound showed significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
